

Nintedanib's Role in Inhibiting PDGF, FGF, and VEGF Pathways: A Technical Guide

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Compound of Interest

Compound Name: Nintedanib

Cat. No.: B1684533

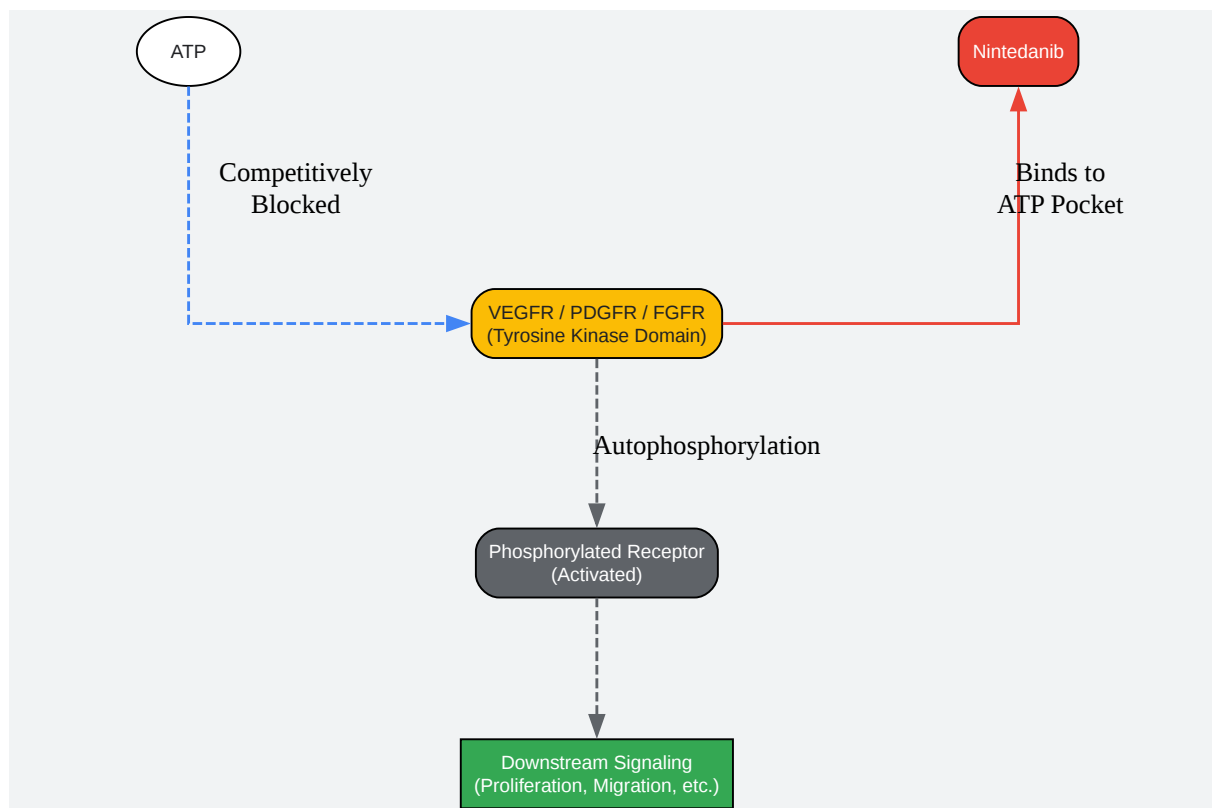
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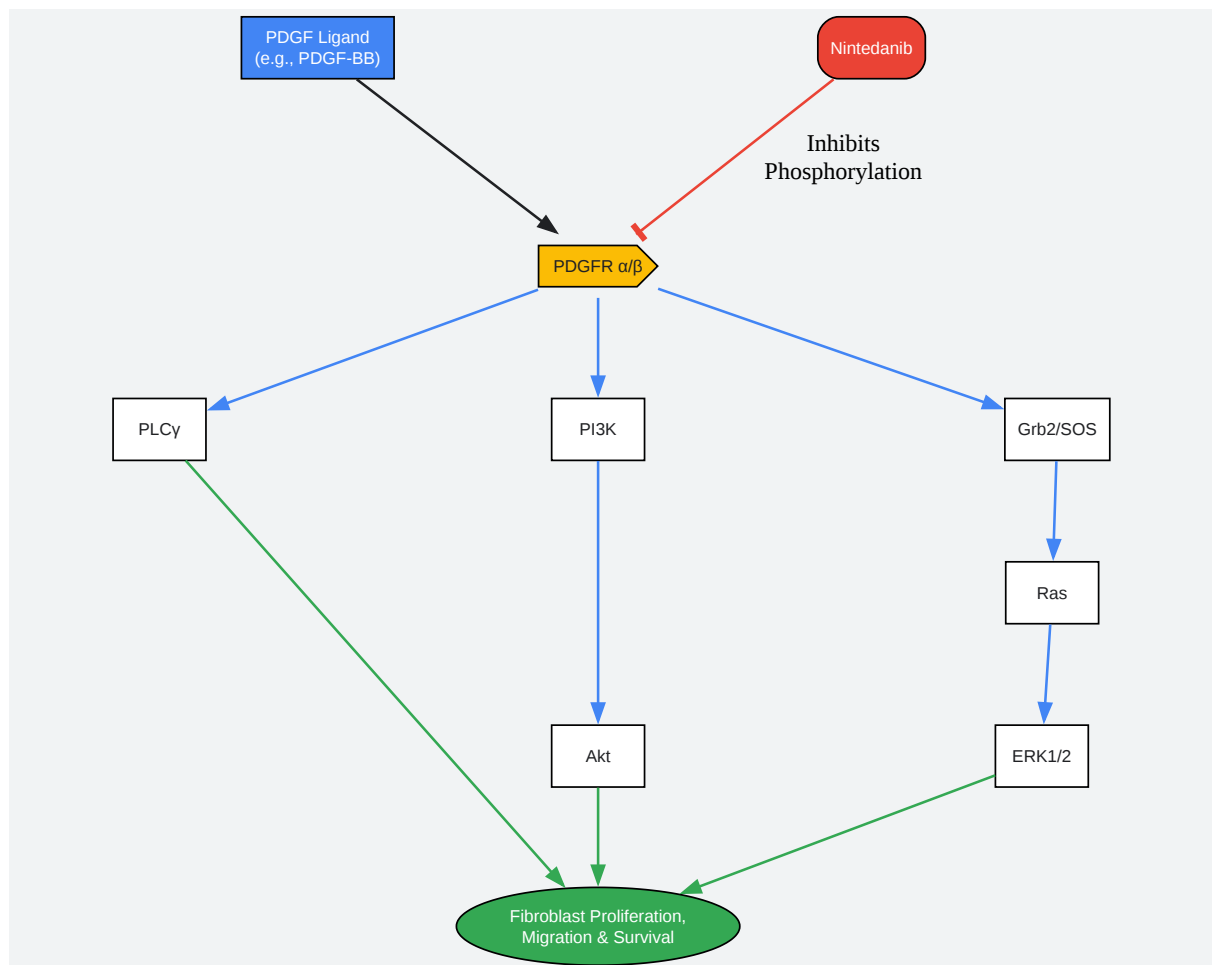
Introduction

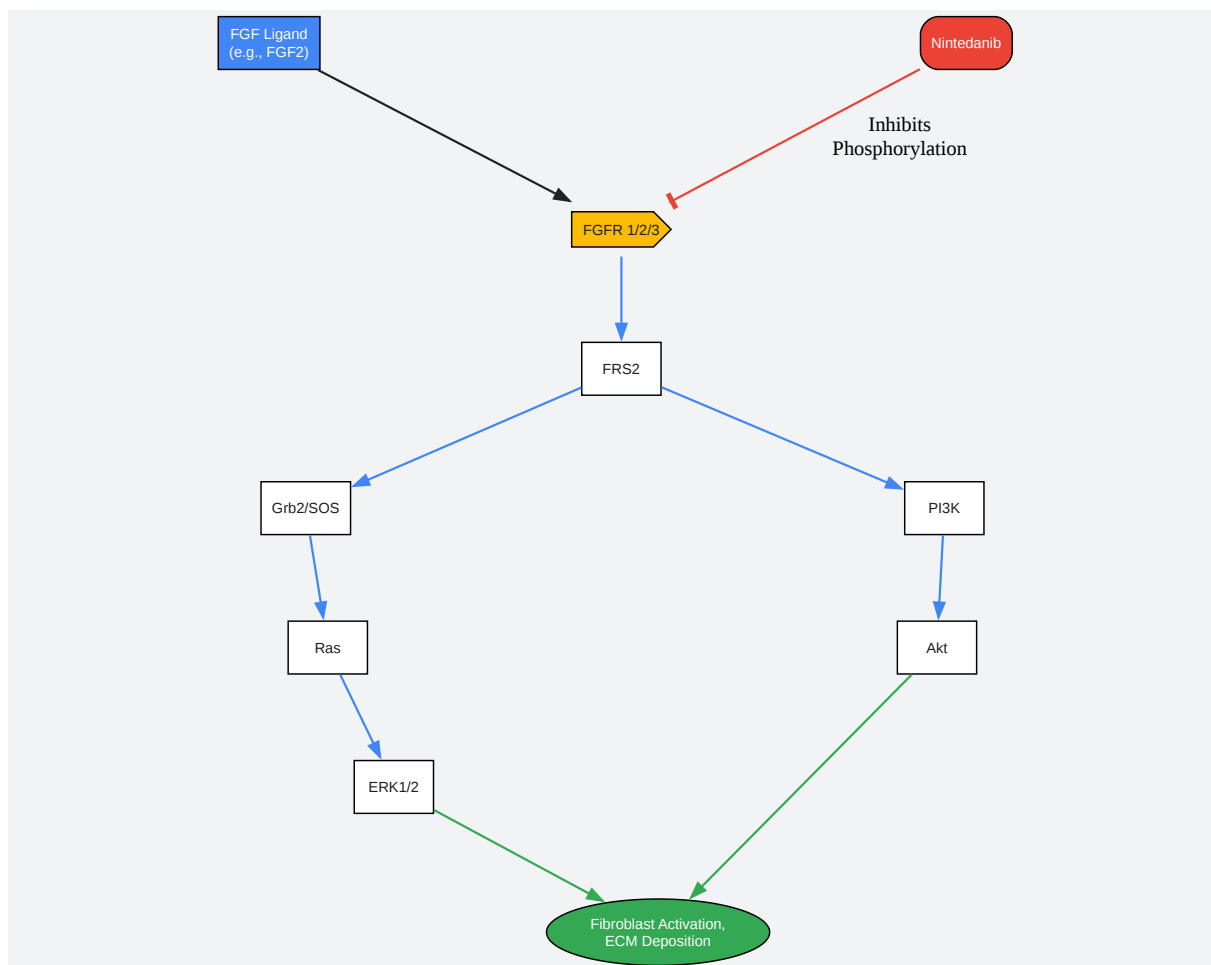
Nintedanib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a critical therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] Its efficacy stems from its ability to simultaneously target multiple receptor tyrosine kinases (RTKs) implicated in the pathogenesis of fibrosis and angiogenesis.[3][4] This technical guide provides an in-depth examination of **Nintedanib**'s mechanism of action, focusing on its role as an inhibitor of three key signaling pathways: Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).

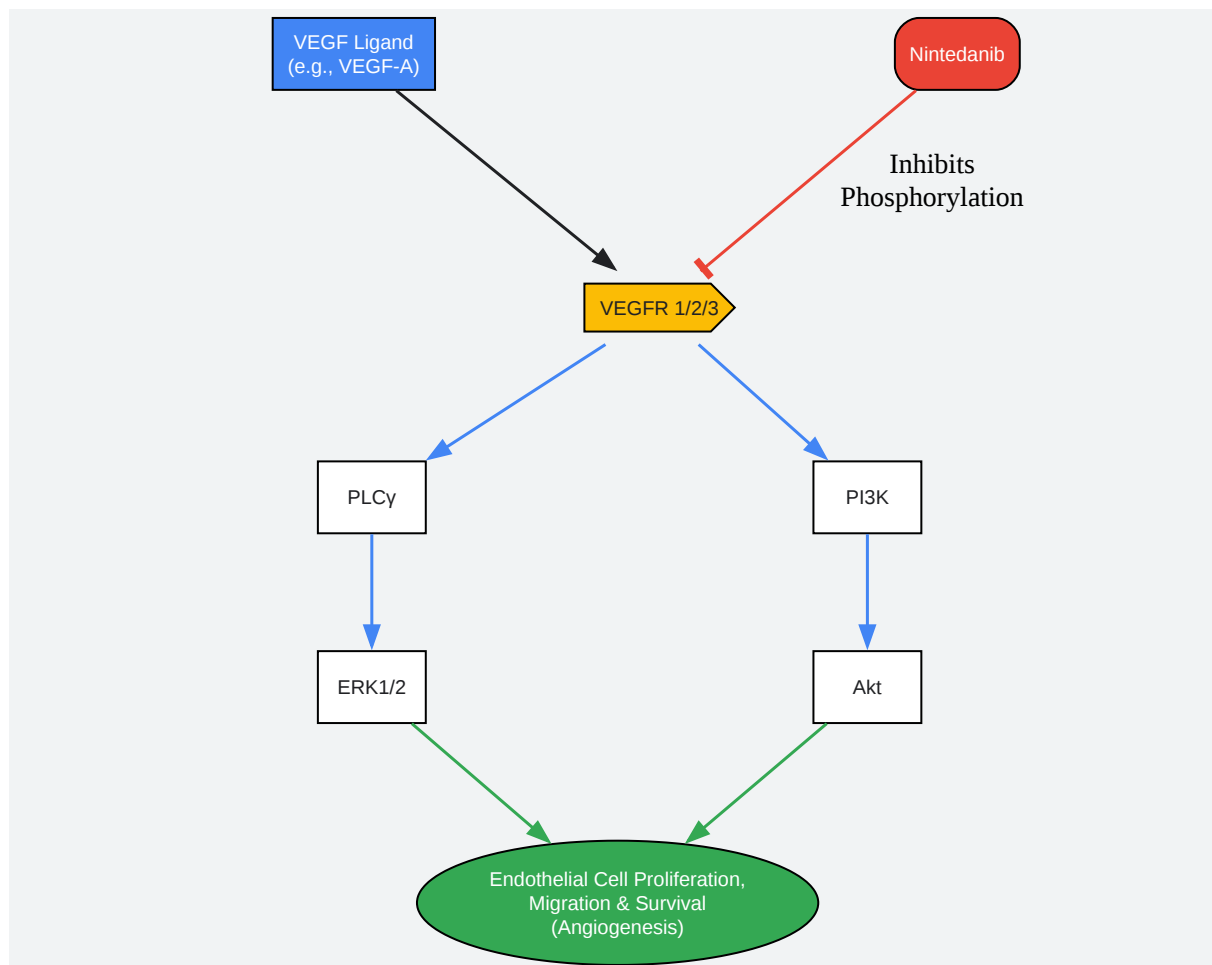
Core Mechanism of Action: Triple Angiokinase Inhibition

Nintedanib functions as an intracellular, ATP-competitive inhibitor. It binds to the ATP-binding pocket within the tyrosine kinase domain of PDGFRs (α and β), FGFRs (1, 2, and 3), and VEGFRs (1, 2, and 3).[3][5][6] This binding action blocks the autophosphorylation of the receptors upon ligand binding, thereby preventing the initiation of downstream signaling cascades.[5][7] The ultimate result is the inhibition of fundamental cellular processes that drive fibrosis and angiogenesis, such as fibroblast proliferation, migration, differentiation, and survival.[6][7][8]

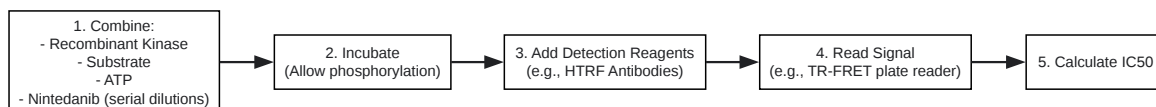




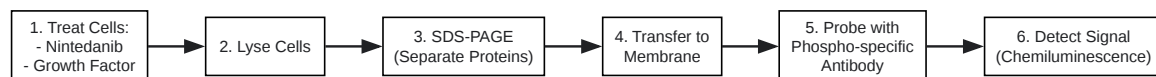




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